

Application Notes and Protocols: DiSulfo-Cy5 Alkyne Click Chemistry Labeling for Proteins

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15339407

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These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins with **DiSulfo-Cy5 alkyne** using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2] DiSulfo-Cy5 is a water-soluble, far-red fluorescent dye, making it an excellent choice for protein labeling in aqueous environments.[3][4][5] Its high hydrophilicity minimizes aggregation of the labeled protein.[3] The click chemistry approach offers rapid and highly selective conjugation, proceeding with high yields under mild, aqueous conditions.[6] This method is ideal for various downstream applications, including fluorescence microscopy, flow cytometry, and western blotting.

Principle of the Reaction

The core of this labeling protocol is the copper(I)-catalyzed cycloaddition reaction between a terminal alkyne (on the DiSulfo-Cy5 dye) and an azide group (pre-incorporated into the protein of interest), which forms a stable triazole linkage.[7][8] Copper(I) is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[9] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the protein from oxidative damage by reactive oxygen species.[2][7][9]

Quantitative Data for Labeling Protocol

The following table summarizes the recommended starting concentrations and conditions for the labeling reaction. Optimization may be necessary depending on the specific protein and

desired degree of labeling.

Parameter	Recommended Value	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations generally lead to better labeling efficiency. [10]
DiSulfo-Cy5 Alkyne	10-20 molar excess over protein	The optimal ratio depends on the number of available azide sites.
Copper(II) Sulfate (CuSO ₄)	50-250 µM (final concentration)	A common starting point is 50 µM. [11]
Ligand (e.g., THPTA)	5-fold molar excess over CuSO ₄	Protects the protein and enhances reaction efficiency. [7] [9]
Reducing Agent (Sodium Ascorbate)	1-5 mM (final concentration)	Added fresh to the reaction to generate Cu(I). [9]
Reaction Buffer	Phosphate-buffered saline (PBS), pH 7.2-7.4	Avoid buffers containing primary amines like Tris. [10] [12]
Reaction Temperature	Room Temperature (20-25°C)	The reaction is efficient at ambient temperatures.
Reaction Time	1-2 hours	Can be optimized; monitor progress if necessary.

Experimental Protocols

This protocol assumes the starting material is a purified protein that has been modified to contain azide groups. This can be achieved through metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or by chemical modification of specific amino acid side chains.[\[6\]](#)[\[13\]](#)

1. Materials and Reagents

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **DiSulfo-Cy5 alkyne**[\[3\]](#)
- Copper(II) Sulfate (CuSO_4)
- Ligand (e.g., THPTA)
- Sodium Ascorbate
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye
- Reaction Buffer: 1X PBS, pH 7.2-7.4
- Purification equipment (e.g., spin desalting columns or dialysis cassettes)

2. Preparation of Stock Solutions

- **DiSulfo-Cy5 Alkyne** (10 mM): Dissolve the required amount of **DiSulfo-Cy5 alkyne** in anhydrous DMSO or DMF. Store protected from light at -20°C .[\[12\]](#)
- Copper(II) Sulfate (20 mM): Dissolve CuSO_4 in deionized water. This solution is stable at room temperature.
- Ligand (e.g., THPTA, 50 mM): Dissolve the ligand in deionized water. Stable at room temperature.
- Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.

3. Protein Labeling Protocol

- Start with your azide-modified protein in an appropriate reaction buffer (e.g., PBS). Ensure the buffer is free of primary amines.[\[10\]](#) The protein concentration should ideally be 2-10 mg/mL.[\[12\]](#)
- In a microcentrifuge tube, combine the following in order:

- Azide-modified protein solution.
- **DiSulfo-Cy5 alkyne** stock solution to the desired final molar excess.
- A premixed solution of CuSO_4 and ligand. First, mix the 20 mM CuSO_4 and 50 mM ligand stock solutions to achieve a 5:1 ligand-to-copper ratio.^[9] Then add this mixture to the reaction tube to achieve the desired final copper concentration (e.g., 50 μM).
- Vortex the tube gently to mix the components.
- Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Labeled Protein

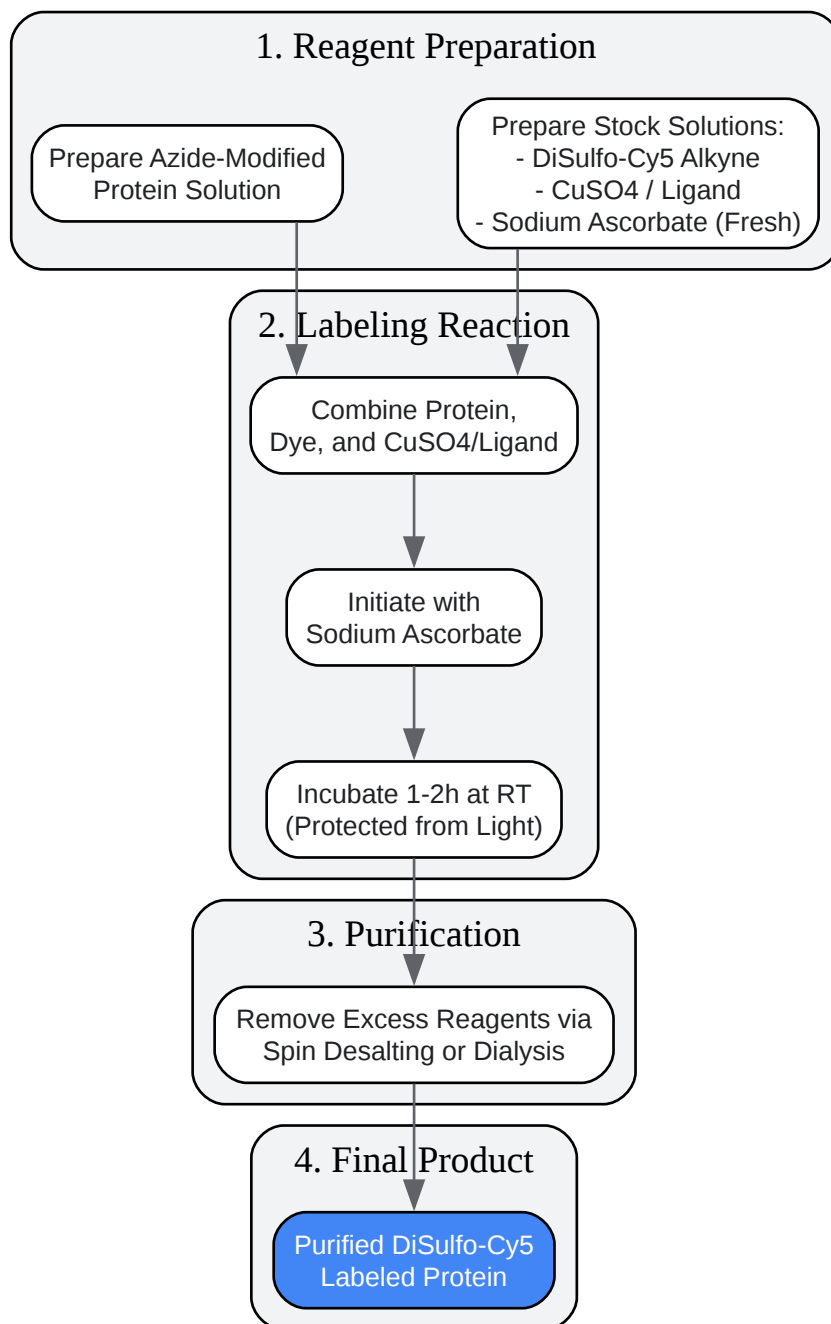
After the incubation period, it is crucial to remove unreacted dye, the copper catalyst, and other reaction components.

- Spin Desalting Columns: For rapid purification and buffer exchange, use spin desalting columns according to the manufacturer's protocol. This is an effective method for removing small molecules from the labeled protein.^{[14][15]}
- Dialysis: Alternatively, dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) for your protein. Perform several buffer changes over 24-48 hours to ensure complete removal of contaminants.

5. Storage of the Labeled Protein

Store the purified DiSulfo-Cy5 labeled protein under the same conditions as the unlabeled protein, but always protected from light.^[10] For long-term storage, it is recommended to add a cryoprotectant like glycerol, aliquot the sample, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.^{[10][15]}

Visualizations



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Caption: Experimental workflow for protein labeling.

Caption: CuAAC reaction for protein labeling.

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